(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide
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Overview
Description
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is an organic compound that belongs to the class of acrylamides These compounds are characterized by the presence of an amide group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylate with an amine.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the phenylfuran ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylfuran boronic acid or halide.
Incorporation of the tolyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The phenylfuran ring can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylfuran ring may yield quinone derivatives, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new pharmaceuticals with specific therapeutic targets.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-anisyl)acrylamide: Similar structure with a methoxy-substituted phenyl group.
Uniqueness
The unique combination of the cyano group, phenylfuran ring, and meta-tolyl group in (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(E)-2-cyano-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-15-6-5-9-18(12-15)23-21(24)17(14-22)13-19-10-11-20(25-19)16-7-3-2-4-8-16/h2-13H,1H3,(H,23,24)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETOGDSCWYACEY-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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